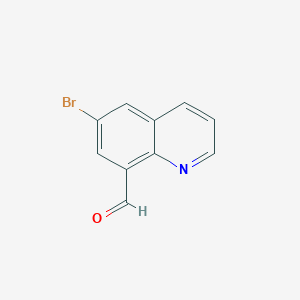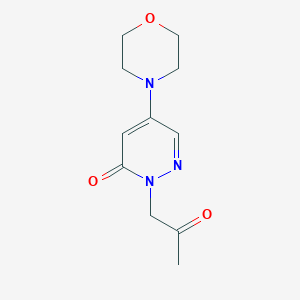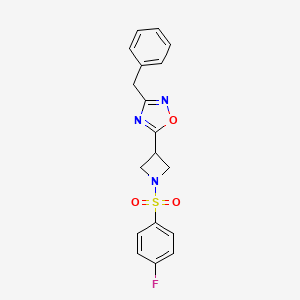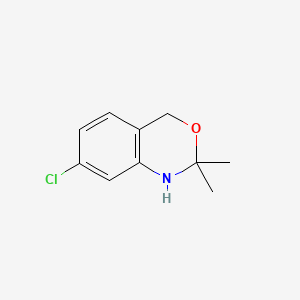
6-Bromoquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoquinoline-8-carbaldehyde is a chemical compound with the formula C10H6BrNO and a molecular weight of 236.06 g/mol . It is used in research and development of chemicals .
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoline-8-carbaldehyde consists of a quinoline ring with a bromine atom at the 6th position and a carbaldehyde group at the 8th position . The InChI code for this compound is 1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinoline Derivatives
6-Bromoquinoline-8-carbaldehyde and related analogs are extensively utilized in the synthesis of quinoline derivatives. For instance, Hamama et al. (2018) discussed the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems, highlighting the synthetic applications and biological evaluation of these compounds. Additionally, Wantulok et al. (2020) presented a novel approach for synthesizing selected quinolinecarbaldehydes, comparing classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis. The electrochemical and spectroscopic characterization of these products, including Schiff base derivatives, revealed the correlation between chemical structure and reduction and oxidation potentials (Hamama et al., 2018; Wantulok et al., 2020).
Biological Evaluation of Quinoline Derivatives
6-Bromoquinoline-8-carbaldehyde derivatives have been evaluated for their biological activities. Sashidhara et al. (2009) investigated novel keto-enamine Schiff's bases derived from 8-hydroxyquinoline for their antioxidant and antidyslipidemic activities in vitro and in vivo. Compound 6, in particular, was identified as a highly active antidyslipidemic and antioxidative agent (Sashidhara et al., 2009).
Metal Corrosion Inhibition
Quinoline derivatives, including those related to 6-Bromoquinoline-8-carbaldehyde, have been studied for their corrosion inhibition properties. Lgaz et al. (2017) investigated the inhibition behavior of three quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution, employing electrochemical techniques, density functional theory, and molecular dynamic simulations. Their results indicated excellent inhibition performance, providing insights into the mechanism of action through theoretical and experimental findings (Lgaz et al., 2017).
Antimicrobial and Antioxidant Properties
Some quinoline derivatives have displayed antimicrobial and antioxidant properties. Sangani et al. (2013) synthesized novel 4H-chromene derivatives bearing 2-aryloxyquinoline and assessed their antimicrobial activity against various bacterial strains and fungi. The majority of these compounds showed significant activity, especially against C. tetani, B. subtilis, and C. albicans. Additionally, Zeleke et al. (2020) synthesized 2-Chloroquinoline-3-carbaldehyde and its derivatives, exhibiting potent antibacterial activity against several bacterial strains and moderate antioxidant activity. Molecular docking analysis suggested that these compounds could serve as lead compounds for antibacterial activity optimization (Sangani et al., 2013; Zeleke et al., 2020).
Optical and Molecular Switching Properties
The optical properties of 6-bromoquinoline derivatives have been examined for potential applications. Hu et al. (2003) investigated the optical properties of 6,6'-biquinolines, noting an unusually high emission quantum yield. Additionally, Lapinski et al. (2009) explored the photoinduced hydrogen atom transfer in molecules such as 7-hydroxy-4-methylquinoline-8-carbaldehyde, indicating their potential as optically driven molecular switches (Hu et al., 2003; Lapinski et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromoquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZNHYLDOTMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2940378.png)


![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)